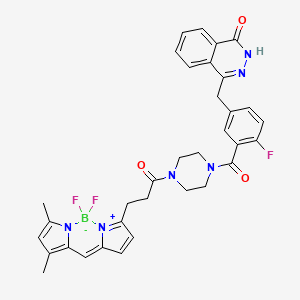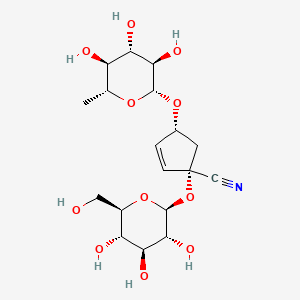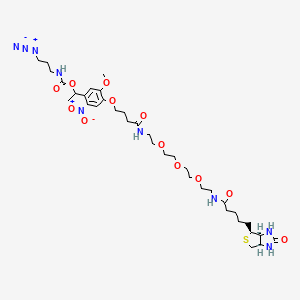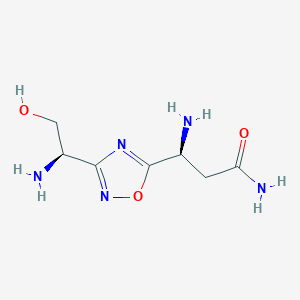
PF-03463275
Übersicht
Beschreibung
PF-3463275, auch bekannt als PF-03463275, ist ein niedermolekulares Medikament, das ursprünglich von Pfizer Inc. entwickelt wurde. Es ist ein Glycin-Transporter-1-Inhibitor, d. h. es hemmt den Glycin-Transporter 1. Diese Verbindung wurde auf ihre potenziellen therapeutischen Wirkungen bei der Behandlung von kognitiven Störungen und Schizophrenie untersucht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von PF-3463275 umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die Einführung verschiedener funktioneller Gruppen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, die die Verwendung spezifischer Reagenzien und Katalysatoren beinhalten .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für PF-3463275 sind ebenfalls urheberrechtlich geschützt. Typischerweise beinhaltet eine solche Produktion die Skalierung des Laborsyntheseprozesses auf industrielles Niveau, wobei sichergestellt wird, dass die Reaktionsbedingungen für die Großproduktion optimiert werden, während gleichzeitig die Reinheit und Ausbeute des Endprodukts erhalten bleiben .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PF-3463275 involves multiple steps, including the formation of the core structure and the introduction of various functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving the use of specific reagents and catalysts .
Industrial Production Methods
Industrial production methods for PF-3463275 are also proprietary. Typically, such production involves scaling up the laboratory synthesis process to an industrial scale, ensuring that the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
PF-3463275 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit PF-3463275 verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die spezifischen Bedingungen wie Temperatur, Druck und Lösungsmittel hängen von der Art der durchgeführten Reaktion ab .
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus den Reaktionen mit PF-3463275 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen oxidierte Derivate von PF-3463275 produzieren, während Reduktionsreaktionen reduzierte Derivate produzieren können .
Wissenschaftliche Forschungsanwendungen
Chemie: Als Glycin-Transporter-1-Inhibitor wird PF-3463275 in der Forschung verwendet, um die Rolle von Glycin-Transportern in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: PF-3463275 wird verwendet, um die biologischen Mechanismen zu untersuchen, die kognitiven Störungen und Schizophrenie zugrunde liegen.
Medizin: Klinische Studien wurden durchgeführt, um die Wirksamkeit von PF-3463275 bei der Behandlung von kognitiven Defiziten und Schizophrenie zu bewerten
Industrie: PF-3463275 wird bei der Entwicklung neuer Therapeutika eingesetzt, die auf Glycin-Transporter abzielen
Wirkmechanismus
PF-3463275 übt seine Wirkungen aus, indem es den Glycin-Transporter 1 hemmt. Diese Hemmung führt zu einer Erhöhung der Konzentration von Glycin im synaptischen Spalt, was wiederum die Aktivierung von N-Methyl-D-Aspartat-Rezeptoren verstärkt. Dieser Mechanismus wird angenommen, dass er zu den potenziellen therapeutischen Wirkungen der Verbindung bei der Behandlung von kognitiven Störungen und Schizophrenie beiträgt .
Wirkmechanismus
PF-3463275 exerts its effects by inhibiting the glycine transporter 1. This inhibition leads to an increase in the concentration of glycine in the synaptic cleft, which in turn enhances the activation of N-methyl-D-aspartate receptors. This mechanism is believed to contribute to the compound’s potential therapeutic effects in treating cognitive dysfunction and schizophrenia .
Vergleich Mit ähnlichen Verbindungen
PF-3463275 ist einzigartig in seiner spezifischen Hemmung des Glycin-Transporters 1. Ähnliche Verbindungen umfassen andere Glycin-Transporter-Inhibitoren, wie z. B.:
- ALX-5407
- SSR504734
- Sarcosin
Diese Verbindungen hemmen auch Glycin-Transporter, können sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden .
Schlussfolgerung
PF-3463275 ist eine vielversprechende Verbindung mit potenziellen Anwendungen bei der Behandlung von kognitiven Störungen und Schizophrenie. Sein einzigartiger Wirkmechanismus und die spezifische Hemmung des Glycin-Transporters 1 machen ihn zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und therapeutischen Entwicklung.
Eigenschaften
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O/c1-23-7-13-14(8-23)15(13)9-25(19(26)18-10-24(2)11-22-18)6-12-3-4-17(21)16(20)5-12/h3-5,10-11,13-15H,6-9H2,1-2H3/t13-,14+,15? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLOBHXXQOZRKK-YIONKMFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2CN(CC3=CC(=C(C=C3)F)Cl)C(=O)C4=CN(C=N4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173239-39-8 | |
| Record name | PF-03463275 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173239398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-03463275 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-03463275 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U6T9EE6UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(2-chloro-5-methylphenyl)methyl-[(3-phenylsulfanylphenyl)methyl]amino]propanoic acid](/img/structure/B609852.png)





